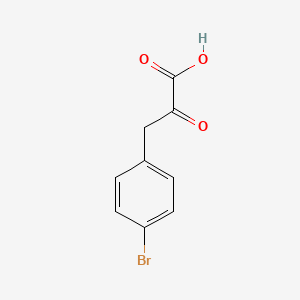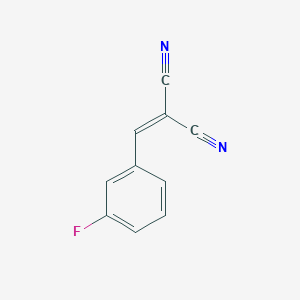
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be achieved from Malononitrile and 3-Fluorobenzaldehyde .Molecular Structure Analysis
The molecular structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile consists of a fluorine-substituted phenyl ring linked to two carbonitrile groups.Physical And Chemical Properties Analysis
The molecular formula of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is C10H5FN2. It has a molecular weight of 172.16 . The predicted boiling point is 293.4±25.0 C at 760 mmHg, and the predicted flash point is 131.2±23.2 C . The refractive index is predicted to be 1.590 .Scientific Research Applications
Flame Inhibition : The study by L’espérance, Williams, & Fleming (1999) investigated the effects of fluoromethanes, including compounds similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, on premixed methane/oxygen flames. Their research revealed insights into how different fluorocarbon compounds impact flame structures (L’espérance, Williams, & Fleming, 1999).
Methane Oxidation : Nizova, Süss-Fink, & Shul’pin (1997) explored the oxidation of methane to methyl hydroperoxide and other oxygenates, a process relevant to compounds structurally similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile (Nizova, Süss-Fink, & Shul’pin, 1997).
Catalysis and Chemical Synthesis : In a study by Akita et al. (1997), the synthesis and reactivity of labile acetonitrile adducts of diruthenium bis(μ-methylene) species were investigated. This research highlights the role of methylene compounds in advanced chemical synthesis (Akita et al., 1997).
Methane Conversion : The research by Guo et al. (2014) on the nonoxidative conversion of methane to ethylene and aromatics shows the potential application of methylene compounds in energy-efficient methane conversion processes (Guo et al., 2014).
properties
IUPAC Name |
2-[(3-fluorophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRZOABCXQDAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327223 |
Source


|
| Record name | NSC637332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile | |
CAS RN |
2972-71-6 |
Source


|
| Record name | NSC637332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

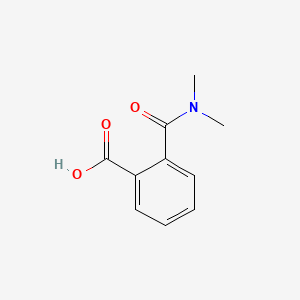
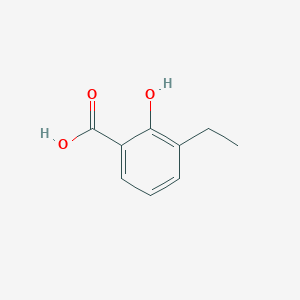
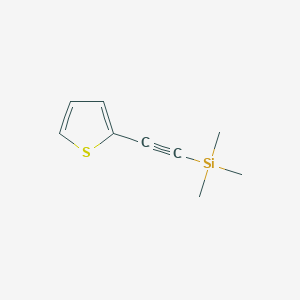
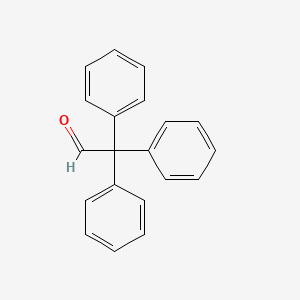
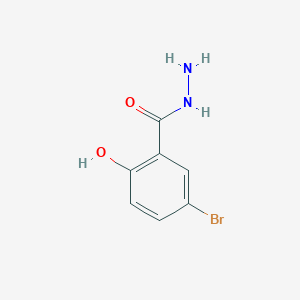
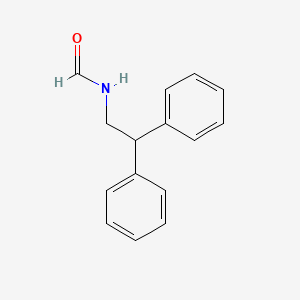
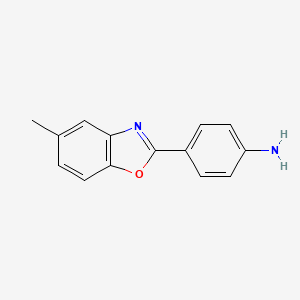
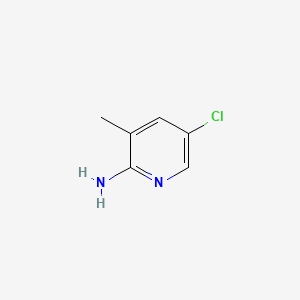
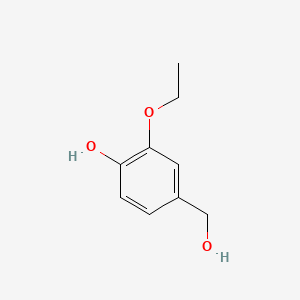
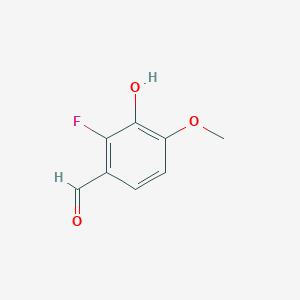
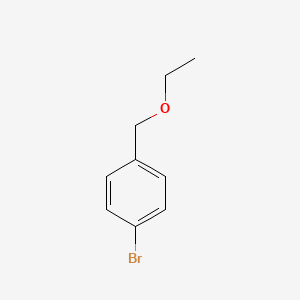
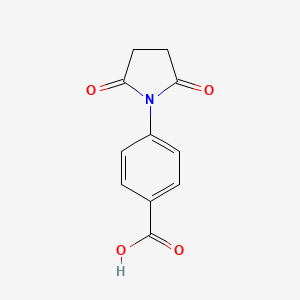
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)
